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Compound of Interest

Compound Name: 4-(1,1-Difluoroethyl)benzoic acid

Cat. No.: B1404274 Get Quote

4-(1,1-Difluoroethyl)benzoic acid is a white crystalline solid at room temperature.[1] The

introduction of the difluoroethyl moiety significantly influences the molecule's electronic and

steric profile compared to its non-fluorinated analogues. The high electronegativity of the

fluorine atoms acts as a lipophilic hydrogen bond donor, a feature that can enhance binding

interactions with biological targets and improve metabolic stability.[2]

Table 1: Key Physicochemical Properties

Property Value Source

CAS Number 55805-14-6

Molecular Formula C₉H₈F₂O₂ [2][3]

Molecular Weight 186.16 g/mol [1][4]

Appearance White crystalline solid [1]

Purity
≥98% (Typical Commercial

Grade)
[1]

Melting Point 120-122 °C [1]

| Monoisotopic Mass| 186.04924 Da |[3] |
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The synthesis of 4-(1,1-Difluoroethyl)benzoic acid is not commonly detailed in standard

literature, however, a logical and effective route can be designed starting from the readily

available 4-acetylbenzoic acid. The key transformation is the conversion of the ketone

functional group into the geminal difluoride. This is typically achieved using a nucleophilic

fluorinating agent such as diethylaminosulfur trifluoride (DAST) or one of its more stable

analogues.

Proposed Synthetic Workflow: From Ketone to Gem-
Difluoride
The conversion of a carbonyl to a gem-difluoro group is a cornerstone of modern

organofluorine chemistry. The choice of DAST is predicated on its efficacy in fluorinating

ketones under relatively mild conditions. The mechanism involves the initial activation of the

carbonyl oxygen by the sulfur center of DAST, followed by nucleophilic attack of fluoride and

subsequent elimination to form the difluorinated product.
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Step 1: Fluorination

Step 2: Purification
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Caption: Proposed synthetic workflow for 4-(1,1-Difluoroethyl)benzoic acid.
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Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established chemical principles for similar

transformations.

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylbenzoic acid (1.0 eq) and

anhydrous dichloromethane (DCM, ~0.2 M).

Inert Atmosphere: Purge the flask with dry nitrogen and cool the mixture to 0 °C using an ice

bath.

Causality: Anhydrous and inert conditions are critical as fluorinating agents like DAST are

highly reactive with water. Cooling the reaction mitigates the exothermic nature of the

initial addition.

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the

stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 12-16 hours.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is consumed.[5]

Quenching: Carefully quench the reaction by slowly adding the mixture to a cooled,

saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Trustworthiness: This step neutralizes the acidic byproducts of the DAST reaction and any

unreacted reagent in a controlled manner, preventing a runaway reaction.

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer

with DCM (3x). Combine the organic layers.

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) to afford pure 4-(1,1-Difluoroethyl)benzoic acid.

Applications in Drug Discovery and Agrochemicals
4-(1,1-Difluoroethyl)benzoic acid serves primarily as a high-value intermediate in the

synthesis of more complex molecules.[2] Its utility stems from the advantageous properties

conferred by the gem-difluoroethyl group.

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoroethyl group

resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly

increase the half-life and bioavailability of a drug candidate.[2]

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule,

which can enhance its ability to cross cell membranes and improve absorption.

Conformational Control: The steric bulk and electronic nature of the CF₂ group can lock the

molecule into a specific conformation, potentially leading to higher binding affinity and

selectivity for its biological target.

pKa Modulation: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of

the carboxylic acid, influencing its ionization state at physiological pH and affecting solubility

and receptor interactions.

The compound is therefore a key building block for creating active pharmaceutical ingredients

(APIs) for various therapeutic areas and for developing novel pesticides and herbicides with

enhanced efficacy.[2]
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Pharmaceutical Synthesis

Agrochemical Synthesis

4-(1,1-Difluoroethyl)benzoic acid
(Core Building Block)

Amide Coupling
(e.g., with bioactive amine)

Esterification
(Prodrug strategies) Conversion to Acid Chloride

Advanced API Candidate
(Enhanced metabolic stability) Reaction with Heterocycles

Novel Herbicide/Fungicide
(Improved efficacy)
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Caption: Role as a versatile intermediate in synthetic chemistry.

Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the

synthesized material. Standard analytical techniques would include NMR, Mass Spectrometry,

and IR Spectroscopy. While experimental data is not widely published, predicted data provides

a useful reference.

Table 2: Predicted Analytical Data
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Analysis Type Adduct
Predicted Value
(m/z)

Source

Mass Spec (LC-MS) [M+H]⁺ 187.05652 [3]

[M+Na]⁺ 209.03846 [3]

| | [M-H]⁻ | 185.04196 |[3] |

¹H NMR: Expected signals would include a triplet for the methyl (CH₃) group due to coupling

with the two fluorine atoms, aromatic signals for the benzene ring, and a broad singlet for the

carboxylic acid proton.

¹⁹F NMR: A quartet is expected for the two equivalent fluorine atoms, resulting from coupling

to the three protons of the methyl group.

¹³C NMR: Distinct signals for the CF₂, methyl, aromatic carbons, and the carbonyl carbon

would be anticipated.

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the carboxylic

acid (~1700 cm⁻¹) and C-F stretching vibrations (~1100-1300 cm⁻¹).

Safety and Handling
As with any laboratory chemical, 4-(1,1-Difluoroethyl)benzoic acid should be handled with

appropriate care in a well-ventilated area or chemical fume hood. Based on the safety data for

the parent compound, benzoic acid, and related fluorinated analogues, the following

precautions are advised.[6][7]

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab

coat.[6]

Inhalation: Avoid breathing dust. May cause respiratory irritation.[6][7]

Skin Contact: May cause skin irritation. Wash thoroughly with soap and water after handling.

[6]
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Eye Contact: Risk of serious eye damage. In case of contact, rinse cautiously with water for

several minutes and seek immediate medical attention.[6]

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[6][7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before

use.

Conclusion
4-(1,1-Difluoroethyl)benzoic acid is a strategically important fluorinated building block. Its

value lies in the predictable and beneficial modifications to molecular properties that the gem-

difluoroethyl group provides, particularly in enhancing metabolic stability and modulating

lipophilicity. The straightforward synthetic accessibility from common starting materials ensures

its continued and expanding role in the development of next-generation pharmaceuticals and

agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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